molecular formula C19H24O4 B579494 [(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate CAS No. 18883-10-8

[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate

Cat. No.: B579494
CAS No.: 18883-10-8
M. Wt: 316.397
InChI Key: ZQIYCDQVROXNHS-CKFGLLJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: [(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate can be synthesized through several organic reactions involving the precursor compounds found in Adenostyles alliariae. The synthetic route typically involves the cyclization of furan derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of isoadenostylone involves the extraction of the compound from the plant material followed by purification processes. Techniques such as chromatography and crystallization are employed to isolate and purify isoadenostylone from other plant constituents .

Chemical Reactions Analysis

Types of Reactions: [(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can convert isoadenostylone into its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate is compared with other similar sesquiterpenic lactones such as adenostylone, neoadenostylone, and decompositin . While these compounds share a similar core structure, isoadenostylone is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

18883-10-8

Molecular Formula

C19H24O4

Molecular Weight

316.397

IUPAC Name

[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate

InChI

InChI=1S/C19H24O4/c1-10(2)18(21)23-17-14-11(3)9-22-16(14)15(20)13-8-6-7-12(4)19(13,17)5/h6,8-10,12-13,17H,7H2,1-5H3/t12-,13+,17+,19+/m0/s1

InChI Key

ZQIYCDQVROXNHS-CKFGLLJZSA-N

SMILES

CC1CC=CC2C1(C(C3=C(C2=O)OC=C3C)OC(=O)C(C)C)C

Origin of Product

United States

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